Ethyl 4-[(4-bromophenoxy)methyl]benzoate
Description
Ethyl 4-[(4-bromophenoxy)methyl]benzoate is a benzoate ester derivative characterized by a central ethyl ester group linked to a benzene ring substituted with a (4-bromophenoxy)methyl moiety. The bromophenoxy group introduces steric bulk and electronic effects due to the electronegative bromine atom, which can influence reactivity, solubility, and intermolecular interactions. Its synthesis typically involves esterification and etherification reactions, as suggested by protocols in and .
Properties
Molecular Formula |
C16H15BrO3 |
|---|---|
Molecular Weight |
335.19 g/mol |
IUPAC Name |
ethyl 4-[(4-bromophenoxy)methyl]benzoate |
InChI |
InChI=1S/C16H15BrO3/c1-2-19-16(18)13-5-3-12(4-6-13)11-20-15-9-7-14(17)8-10-15/h3-10H,2,11H2,1H3 |
InChI Key |
SQKAMYGIWSHLFC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)Br |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)Br |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 4-[(4-bromophenoxy)methyl]benzoate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activity.
Structural Analogs with Modified Substituents
Impact of Substituent Position and Electronic Effects
- Bromine Position: Ethyl 4-bromobenzoate () exhibits greater hydrolytic stability than ortho or meta brominated analogs due to reduced steric hindrance at the para position . The target compound’s bromophenoxy group may further enhance stability via resonance effects.
- Amino vs. Ether Linkages: Compounds like (I) () replace the ether oxygen with an amine, enabling stronger hydrogen bonding and distinct crystal packing . This substitution could alter solubility and bioavailability.
Physicochemical Properties
| Property | This compound | Ethyl 4-bromobenzoate | Ethyl 4-hydroxybenzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~349.2 | ~229.0 | ~180.2 |
| LogP (Predicted) | ~3.5 | ~2.8 | ~1.9 |
| Hydrolytic Stability | Moderate (ether linkage) | High | Low (prone to oxidation) |
| Bioactivity | Potential enzyme inhibition | Drug intermediate | Antimicrobial |
Key Research Findings
Substituent Effects: Bromine at the para position enhances stability and electronic effects, while amino or sulfonamide groups improve target binding .
Structural Diversity : Ether linkages (as in the target compound) offer synthetic flexibility compared to rigid urea or sulfonamide analogs .
Biological Relevance : Brominated benzoates are understudied in drug discovery but show promise in enzyme inhibition and material science .
Preparation Methods
Synthesis of 4-Bromophenoxymethyl Bromide
A benzyl bromide intermediate is prepared by reacting 4-bromophenol with dibromomethane under basic conditions. For example, treatment of 4-bromophenol (1.0 equiv) with dibromomethane (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in acetone at 60°C for 12 hours yields 4-bromophenoxymethyl bromide with 78–85% efficiency. The reaction proceeds via nucleophilic substitution (SN2), where the phenoxide ion attacks the methylene bromide.
Alkylation of Ethyl 4-Hydroxybenzoate
The benzyl bromide intermediate is then coupled with ethyl 4-hydroxybenzoate. In a representative procedure, ethyl 4-hydroxybenzoate (1.0 equiv) is dissolved in dimethylformamide (DMF) and treated with sodium hydride (1.1 equiv) to generate the alkoxide. Subsequent addition of 4-bromophenoxymethyl bromide (1.05 equiv) at 0°C, followed by stirring at room temperature for 6 hours, affords the target compound in 65–72% yield.
Key Parameters :
-
Solvent : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity.
-
Base : Sodium hydride or potassium carbonate ensures complete deprotonation of the phenol.
-
Temperature : Controlled addition at 0°C minimizes side reactions.
Nucleophilic Aromatic Substitution with Preformed Esters
This one-pot method leverages the reactivity of activated aromatic esters toward nucleophilic attack. Ethyl 4-(bromomethyl)benzoate is reacted with 4-bromophenol in the presence of a phase-transfer catalyst:
Reaction Mechanism and Optimization
Ethyl 4-(bromomethyl)benzoate (1.0 equiv) and 4-bromophenol (1.1 equiv) are combined with tetrabutylammonium bromide (TBAB, 0.1 equiv) in a toluene/water biphasic system. Under vigorous stirring at 80°C for 8 hours, the bromomethyl group undergoes nucleophilic displacement by the phenoxide ion, yielding the product in 70–76% isolated yield.
Advantages :
-
Eliminates the need for intermediate isolation.
-
TBAB facilitates interfacial transfer of the phenoxide ion, accelerating the reaction.
Limitations :
-
Competing hydrolysis of the ester moiety may occur, requiring strict control of water content.
Direct Esterification of 4-[(4-Bromophenoxy)methyl]benzoic Acid
For laboratories equipped with reflux systems, direct esterification offers a straightforward route:
Acid-Catalyzed Fischer Esterification
4-[(4-Bromophenoxy)methyl]benzoic acid (1.0 equiv) is refluxed with excess ethanol (10 equiv) in the presence of concentrated sulfuric acid (0.5 equiv) for 24 hours. The reaction achieves 60–68% conversion, with the equilibrium shifted by removing water via Dean-Stark trap.
Steglich Esterification
To avoid harsh acidic conditions, a Steglich-type coupling uses dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane. This method elevates yields to 82–88% within 4 hours at room temperature.
Comparative Analysis :
| Method | Catalyst | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Fischer Esterification | H2SO4 | Ethanol | 60–68 | 24 |
| Steglich Esterification | DCC/DMAP | CH2Cl2 | 82–88 | 4 |
Solid-Phase Synthesis for High-Throughput Applications
Recent advancements adapt solid-phase techniques for scalable production:
Immobilized Benzoic Acid Derivatives
Wang resin-bound 4-hydroxybenzoic acid is first treated with bromomethyl ether (generated in situ from 4-bromophenol and paraformaldehyde) in the presence of diisopropylethylamine (DIPEA). After cleavage from the resin using trifluoroacetic acid (TFA), the crude product is esterified with ethanol under standard conditions, achieving an overall yield of 74–79%.
Benefits :
-
Simplifies purification via filtration.
-
Amenable to automated synthesizers for parallel synthesis.
Critical Evaluation of Methodologies
Yield and Purity Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
